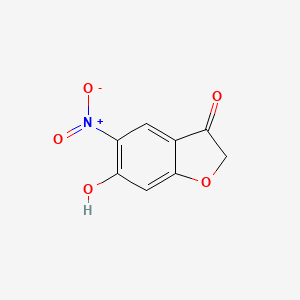
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one typically involves the nitration of a benzofuran precursor followed by hydroxylation. Common reagents used in these reactions include nitric acid for nitration and hydrogen peroxide or other oxidizing agents for hydroxylation. The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and hydroxyl groups can play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrobenzofuran: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Hydroxybenzofuran: Lacks the nitro group, leading to different chemical and biological properties.
5-Nitro-2-hydroxybenzofuran: Similar structure but with different positioning of functional groups, affecting its overall properties.
Uniqueness
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is unique due to the presence of both nitro and hydroxyl groups, which can significantly influence its chemical reactivity and potential biological activities. The specific arrangement of these groups on the benzofuran ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
832713-74-3 |
|---|---|
Molekularformel |
C8H5NO5 |
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
6-hydroxy-5-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H5NO5/c10-6-2-8-4(7(11)3-14-8)1-5(6)9(12)13/h1-2,10H,3H2 |
InChI-Schlüssel |
KYWSAPYOWOKFMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=CC(=C(C=C2O1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
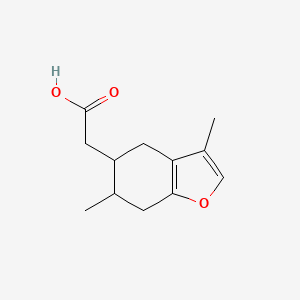
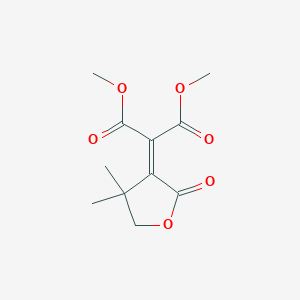
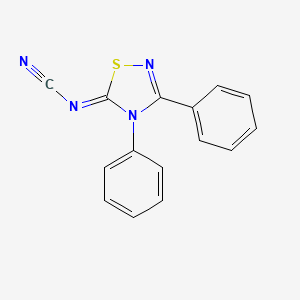
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
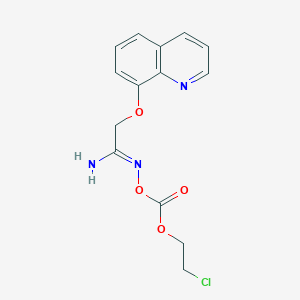
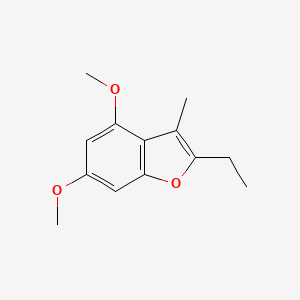
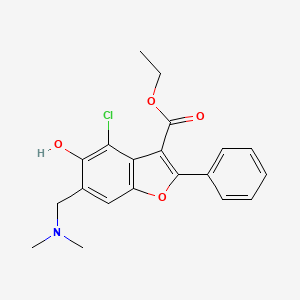
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)
